

Spectroscopic Profile of 4-bromo-3-chlorobenzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Bromo-3-chlorobenzoic acid*

Cat. No.: *B1282025*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-bromo-3-chlorobenzoic acid**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of reported data for closely related analogs and predicted spectral characteristics. This information is intended to serve as a valuable resource for the identification, characterization, and utilization of **4-bromo-3-chlorobenzoic acid** in research and development.

Chemical Properties and Structure

4-bromo-3-chlorobenzoic acid is a halogenated aromatic carboxylic acid with the molecular formula $C_7H_4BrClO_2$.^[1] Its chemical structure and key properties are fundamental to interpreting its spectral data.

Property	Value	Source
Molecular Formula	C ₇ H ₄ BrClO ₂	PubChem[1]
Molecular Weight	235.46 g/mol	PubChem[1]
CAS Number	25118-59-6	PubChem[1]
IUPAC Name	4-bromo-3-chlorobenzoic acid	PubChem[1]
Canonical SMILES	C1=CC(=C(C=C1C(=O)O)Cl)Br	PubChem[1]
InChI Key	PSKJIHDVFDVNBU-UHFFFAOYSA-N	PubChem[1]

Spectroscopic Data

The following sections detail the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data for **4-bromo-3-chlorobenzoic acid**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. For **4-bromo-3-chlorobenzoic acid**, three aromatic protons and one carboxylic acid proton are expected. The predicted chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxylic acid groups.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H-2	~8.1-8.3	d	~2.0
H-5	~7.8-8.0	d	~8.5
H-6	~7.6-7.8	dd	~8.5, 2.0
-COOH	~10-13	br s	-

d: doublet, dd: doublet of doublets, br s: broad singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For **4-bromo-3-chlorobenzoic acid**, seven distinct carbon signals are anticipated.

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1	~130-133
C-2	~132-135
C-3	~134-137
C-4	~125-128
C-5	~130-133
C-6	~128-131
-COOH	~165-170

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For **4-bromo-3-chlorobenzoic acid**, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes.

Ion	Expected m/z	Notes
$[M]^+$	234/236/238	The molecular ion peak will exhibit a complex isotopic pattern due to the presence of ⁷⁹ Br, ⁸¹ Br, ³⁵ Cl, and ³⁷ Cl isotopes. The most abundant peak will be at m/z 234.
$[M-OH]^+$	217/219/221	Loss of the hydroxyl radical from the carboxylic acid group.
$[M-COOH]^+$	189/191/193	Loss of the carboxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-bromo-3-chlorobenzoic acid** is expected to show characteristic absorption bands for the carboxylic acid group and the substituted aromatic ring.

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration Mode
O-H (Carboxylic Acid)	2500-3300 (broad)	Stretching
C=O (Carboxylic Acid)	1680-1710	Stretching
C=C (Aromatic)	1450-1600	Stretching
C-O (Carboxylic Acid)	1210-1320	Stretching
C-Cl	700-850	Stretching
C-Br	500-650	Stretching

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like **4-bromo-3-chlorobenzoic acid**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-20 mg of the solid **4-bromo-3-chlorobenzoic acid** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.^[2] Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

Data Acquisition:

- Insert the NMR tube into the spectrometer.

- Acquire the ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.[3]
- For ^1H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans will be required due to the lower natural abundance of the ^{13}C isotope.

Data Processing:

- Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[3]

Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of **4-bromo-3-chlorobenzoic acid** in a suitable volatile solvent such as methanol or acetonitrile.[2] A typical concentration for electrospray ionization (ESI) is in the range of 1-10 $\mu\text{g/mL}$.[2]
- Filter the sample solution through a syringe filter (e.g., 0.22 μm) to remove any particulate matter.[2]

Data Acquisition:

- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Acquire the mass spectrum using an appropriate ionization technique. Electron ionization (EI) or electrospray ionization (ESI) are common methods. For ESI, both positive ($[\text{M}+\text{H}]^+$) and negative ($[\text{M}-\text{H}]^-$) ion modes can be used.[2]

Data Analysis:

- Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of bromine and chlorine.[2]
- Analyze the fragmentation pattern to gain further structural information.

IR Spectroscopy

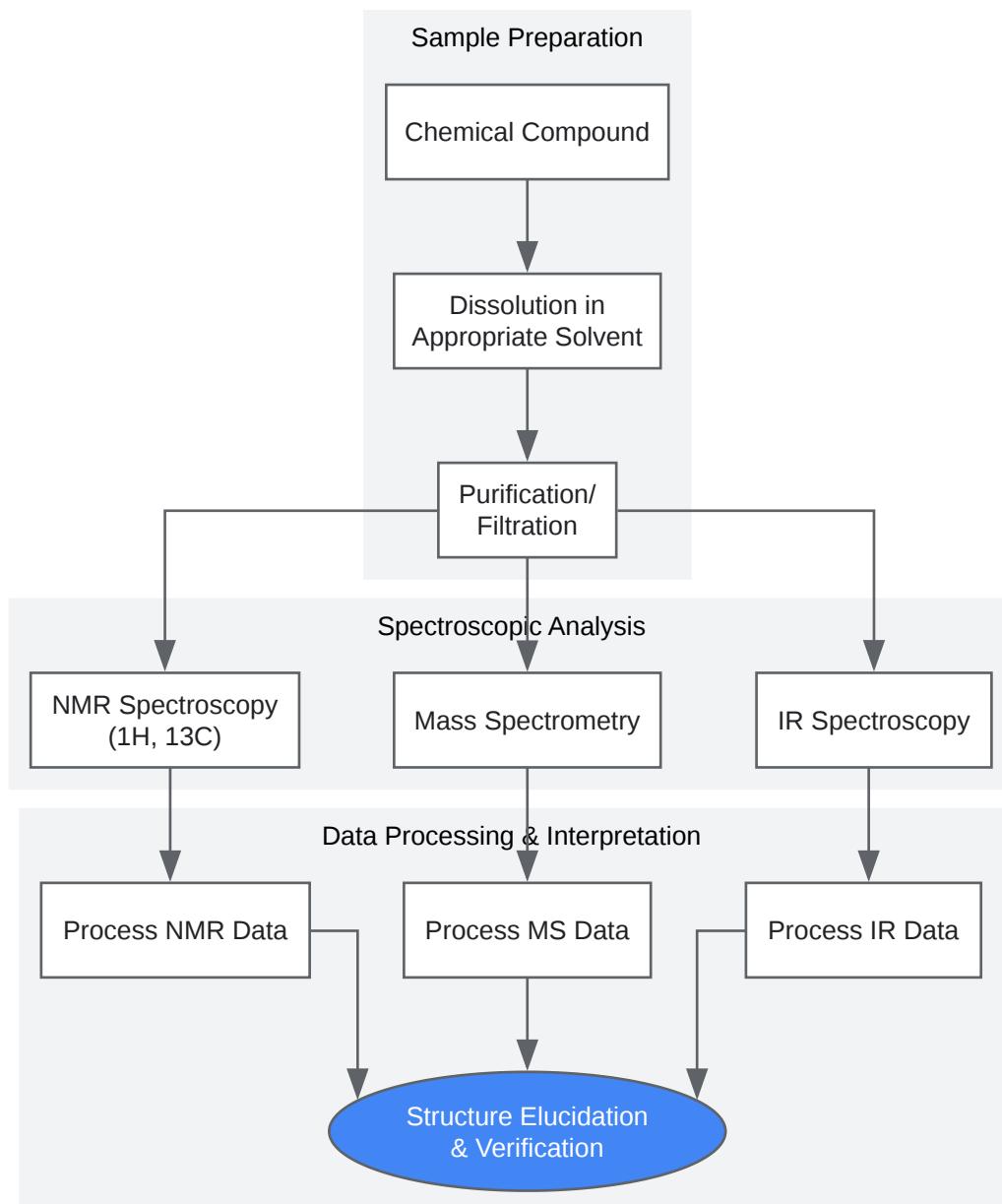
Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of dry **4-bromo-3-chlorobenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the sample spectrum, typically in the range of 4000 cm^{-1} to 400 cm^{-1} .

Data Analysis:


- Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

General Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Molecular Structure and NMR Atom Numbering

The diagram below shows the molecular structure of **4-bromo-3-chlorobenzoic acid** with the atoms numbered for reference in the NMR data tables.

Caption: Molecular structure of **4-bromo-3-chlorobenzoic acid** with atom numbering for NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-3-chlorobenzoic acid | C7H4BrClO2 | CID 12594302 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-bromo-3-chlorobenzoic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282025#4-bromo-3-chlorobenzoic-acid-spectral-data-1h-nmr-13c-nmr-ms-ir>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com